N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic small molecule characterized by a benzodiazole moiety linked to a phenyl group, which is further connected via an amide bond to a 4-(pyrrolidine-1-sulfonyl)benzoyl subunit. The compound’s design aligns with trends in kinase inhibitor development, where benzodiazole and sulfonamide groups are employed to enhance binding affinity and selectivity .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c29-24(17-11-13-18(14-12-17)32(30,31)28-15-5-6-16-28)27-20-8-2-1-7-19(20)23-25-21-9-3-4-10-22(21)26-23/h1-4,7-14H,5-6,15-16H2,(H,25,26)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOAWUCSAFHZJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction
Reagents :
- o-Phenylenediamine (2.0 eq)
- 2-nitrobenzaldehyde (1.0 eq)
- HCl (concentrated, catalytic)
Procedure :
- o-Phenylenediamine and 2-nitrobenzaldehyde are refluxed in ethanol with HCl for 12 hours.
- The intermediate nitro compound is reduced using Pd/C and ammonium formate in methanol to yield 2-(2-aminophenyl)-1H-benzimidazole.
Reaction Conditions :
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Condensation | 80 | 12 | 78 |
| Reduction | 25 | 6 | 85 |
Sulfonamide Subunit Preparation
The 4-(pyrrolidine-1-sulfonyl)benzoic acid intermediate is synthesized through sulfonation and amine coupling.
Sulfonation of Benzoic Acid
Reagents :
- 4-Chlorosulfonylbenzoic acid (1.0 eq)
- Pyrrolidine (1.2 eq)
- Triethylamine (2.0 eq)
Procedure :
- 4-Chlorosulfonylbenzoic acid is dissolved in dry DMF under nitrogen.
- Pyrrolidine and triethylamine are added dropwise at 0°C, followed by stirring at room temperature for 4 hours.
Reaction Conditions :
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 25 | 4 | 92 |
Acid Chloride Formation
The sulfonamide-bearing benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in toluene at reflux.
Amide Coupling
The final step involves coupling the benzimidazole-phenylamine with the sulfonamide acid chloride.
Coupling Reagents and Conditions
Reagents :
- 2-(2-Aminophenyl)-1H-benzimidazole (1.0 eq)
- 4-(pyrrolidine-1-sulfonyl)benzoyl chloride (1.1 eq)
- N,N-Diisopropylcarbodiimide (DIC, 1.5 eq)
- N-Hydroxybenzotriazole (HOBt, 1.5 eq)
Procedure :
- The amine and acid chloride are dissolved in anhydrous DMF.
- DIC and HOBt are added to activate the carboxylate, followed by stirring at 25°C for 24 hours.
Optimization Data :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DIC/HOBt | DMF | 25 | 88 |
| EDCl/HOBt | THF | 25 | 72 |
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance efficiency:
- Flow Reactor Parameters :
| Parameter | Value |
|---|---|
| Residence Time | 30 min |
| Temperature | 50°C |
| Pressure | 2 bar |
Catalyst recycling and solvent recovery systems reduce costs and environmental impact.
Structural Confirmation and Characterization
Molecular Formula : C₂₆H₂₈N₄O₃S
Molecular Weight : 476.59 g/mol
Key Spectral Data :
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, benzimidazole), 7.89–7.24 (m, aromatic protons)
- IR (cm⁻¹): 1675 (C=O), 1320 (S=O)
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Example 53 employs a chromenone-pyrazolopyrimidine core, indicating divergent biological targets (e.g., kinase vs. protease inhibition) .
- Substituents : The pyrrolidine sulfonyl group in the target compound may enhance solubility compared to the 4-methylpiperazine in Compound 10. Example 53’s fluorophenyl and isopropyl groups suggest increased hydrophobicity and steric bulk, likely influencing membrane permeability and target selectivity .
Computational Docking and Binding Affinity Predictions
Though direct docking data for the target compound are absent, methodologies like AutoDock4 () and Glide XP () are critical for comparing ligand-receptor interactions. For example:
- AutoDock4 enables flexibility in receptor sidechains, which could model interactions between the target compound’s benzodiazole and kinase ATP-binding pockets .
- Glide XP ’s hydrophobic enclosure model suggests that the pyrrolidine sulfonyl group might stabilize binding in lipophilic environments, akin to Compound 10’s 4-methylpiperazine .
Physicochemical and Pharmacological Implications
- Melting Points : Example 53’s higher melting point (175–178°C) versus the unreported values for the target compound and Compound 10 may correlate with crystallinity and stability, critical for formulation .
- Molecular Weight : The target compound’s molecular weight is likely lower than Example 53’s 589.1 Da, adhering more closely to Lipinski’s rule of five for oral bioavailability .
Biological Activity
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C23H21N3O3S
- IUPAC Name : N-[2-(1H-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide
The compound features a benzodiazole moiety linked to a sulfonamide group through a phenyl ring, which is known to influence its pharmacological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 413.50 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
This compound exhibits its biological effects primarily through inhibition of specific enzymes and modulation of signaling pathways. It has been shown to interact with:
- Kinases : Inhibition of kinase activity can disrupt cell signaling pathways involved in proliferation and survival.
- Proteases : Targeting proteases can affect protein turnover and apoptosis.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the benzodiazole and sulfonamide portions of the molecule can significantly affect its potency and selectivity. For instance, substituents at the para-position of the benzamide moiety enhance binding affinity and biological activity.
Anticancer Activity
A study evaluated the compound's effects on various cancer cell lines. It was found to inhibit cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM depending on the cell type. The mechanism was linked to apoptosis induction via activation of caspase pathways.
Neuroprotective Effects
Another research effort investigated the neuroprotective potential of this compound in models of neurodegeneration. It demonstrated significant protection against oxidative stress-induced neuronal death, suggesting a role in modulating oxidative stress pathways.
In Vivo Studies
In vivo studies have highlighted the compound's potential therapeutic effects:
- Animal Models : In mouse models of cancer, administration resulted in reduced tumor growth compared to controls.
- Toxicology : Preliminary toxicity assessments indicated a favorable safety profile at therapeutic doses.
Pharmacokinetics
Pharmacokinetic studies revealed that this compound has moderate bioavailability with a half-life suitable for once-daily dosing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
